2-(3-Chlorophenyl)propanenitrile
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Overview
Description
2-(3-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propanenitrile backbone, with a chlorophenyl group substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chlorophenyl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (e.g., 3-chlorobenzyl chloride) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, adding across the carbon-oxygen double bond to produce a hydroxynitrile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
2-(3-Chlorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium cyanide, potassium cyanide, hydrogen cyanide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chlorophenyl)propanenitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its biological activity and ability to interact with specific molecular targets.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Research: The compound is studied for its reactivity and potential to form new chemical entities with desirable properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)propanenitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
2-(3-Chlorophenyl)propanenitrile can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)propanenitrile: Similar structure but with the chlorine atom at the fourth position.
2-(3-Bromophenyl)propanenitrile: Similar structure but with a bromine atom instead of chlorine.
2-(3-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of chlorine.
Properties
IUPAC Name |
2-(3-chlorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHNNIYSLMQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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